molecular formula C18H16F2N2O2 B4127672 N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4127672
M. Wt: 330.3 g/mol
InChI Key: XEAJWQGCAQKYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinecarboxamides and has a molecular formula of C20H17F2N2O2.

Mechanism of Action

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are known to bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain perception, increase appetite, and improve mood. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential use in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. This compound is highly selective for FAAH and does not affect other enzymes in the body. Additionally, this compound has good solubility in water, which makes it easy to use in various experiments. However, the main limitation of this compound is its low yield in the synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

For the study of this compound include exploring its effects on different types of pain and its potential use in the treatment of inflammatory conditions.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific research studies due to its potential as a selective inhibitor of certain enzymes. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological effects.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-21-18(24)13-9-17(23)22(11-13)16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJWQGCAQKYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.